molecular formula C11H20N2OS B7587175 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine

2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine

Cat. No. B7587175
M. Wt: 228.36 g/mol
InChI Key: XPMICZULTUSMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine, also known as BMT, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiazole-containing compounds and has been shown to exhibit a range of biological activities.

Scientific Research Applications

2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to possess antitumor, antiviral, and antibacterial activities. 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine has also been studied for its potential use in the treatment of neurological disorders and inflammation.

Mechanism of Action

The mechanism of action of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the replication of certain viruses by interfering with viral replication.
Biochemical and Physiological Effects:
2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways. 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine in lab experiments is its broad range of biological activities. It has been shown to possess antitumor, antiviral, and antibacterial activities, which makes it a useful compound for studying various diseases. However, one of the limitations of using 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine.

Future Directions

There are several future directions for 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine research. One area of interest is the development of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine derivatives with improved pharmacological properties. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine. Additionally, the potential use of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine in combination with other therapeutic agents is an area of ongoing research.
Conclusion:
In conclusion, 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine is a thiazole-containing compound that has been widely used in scientific research. It exhibits a range of biological activities and has been studied for its potential use in the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine research have been discussed in this paper. Further research is needed to fully understand the potential of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine as a therapeutic agent.

Synthesis Methods

The synthesis of 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine involves the reaction of 2-methyl-1,3-thiazol-5-ylmethylamine with butoxyacetaldehyde in the presence of a reducing agent. The resulting product is then purified by column chromatography to obtain pure 2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine.

properties

IUPAC Name

2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c1-3-4-6-14-7-5-12-8-11-9-13-10(2)15-11/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMICZULTUSMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCNCC1=CN=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine

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